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Imidazo[1,5-a]pyrazin-3-ylmethanol

Cat. No.: B13110340
M. Wt: 149.15 g/mol
InChI Key: HZSSVQCXMWIBAV-UHFFFAOYSA-N
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Description

Significance of N-Fused Heterocyclic Systems in Contemporary Chemical Science

Nitrogen-containing heterocyclic compounds are integral to a vast array of biological processes and are found in numerous natural products, including alkaloids, vitamins, and hormones. researchgate.netcumbria.ac.ukrsc.org Their unique structural and electronic properties, such as the ability to participate in hydrogen bonding and coordinate with metal ions, make them ideal scaffolds for the design of therapeutic agents. nih.gov In fact, a significant percentage of FDA-approved small-molecule drugs feature a nitrogen-containing heterocycle. cumbria.ac.uk

N-fused heterocycles, which consist of two or more rings sharing a nitrogen atom and at least one other atom, represent a particularly valuable subset. nih.gov This structural arrangement often results in a more rigid and conformationally constrained molecule, which can lead to higher binding affinity and selectivity for biological targets. The ubiquity of N-fused heterocyclic cores in top-selling pharmaceuticals underscores their importance in drug discovery. nih.gov Consequently, the development of novel and efficient synthetic methods for creating diverse N-fused heterocycles remains a primary objective in contemporary chemical science. nih.gov

The Imidazo[1,5-a]pyrazine (B1201761) Framework: Core Structure and Structural Analogs

The imidazo[1,5-a]pyrazine framework is a prominent example of an N-fused heterocyclic system. It is composed of a five-membered imidazole (B134444) ring fused to a six-membered pyrazine (B50134) ring. rsc.org This planar, aromatic structure provides a versatile scaffold that has attracted considerable attention for its potential in medicinal chemistry and materials science due to its diverse biological activities. rsc.org The core structure can be systematically modified at various positions, allowing chemists to fine-tune its physicochemical and pharmacological properties.

The exploration of N-fused heterocycles has led to the investigation of numerous structural analogs of the imidazo[1,5-a]pyrazine system. These analogs often retain key structural features while offering different electronic and steric profiles, which can be advantageous in the development of new chemical entities.

Interactive Table: Structural Analogs of Imidazo[1,5-a]pyrazine

Scaffold Name Core Structure Description Research Areas
Imidazo[1,5-a]pyrazine Fusion of an imidazole and a pyrazine ring. Kinase inhibition, anticancer research. nih.gov
Imidazo[1,2-a]pyrazine (B1224502) Isomeric fusion of an imidazole and a pyrazine ring. google.comrsc.org ATPase inhibition, antibacterial agents, kinase inhibitors. researchgate.netnih.govnih.gov
Imidazo[1,5-a]pyridine (B1214698) Fusion of an imidazole and a pyridine (B92270) ring. beilstein-journals.orgresearchgate.net Anticancer, PI3K/Akt pathway inhibition, ligand development. rsc.orgresearchgate.net
Pyrazolo[1,5-c]pyrimidine (B12974108) Isosteric replacement with a pyrazole (B372694) fused to a pyrimidine (B1678525) ring. google.com Selective AMPAR negative modulators. google.com
Imidazo[1,2-b]pyridazine Fusion of an imidazole and a pyridazine (B1198779) ring. rsc.org Protein kinase inhibitors for cancer treatment. rsc.org
Imidazo[1,5-a]pyrazin-8(7H)-one An oxidized derivative of the core scaffold. nih.gov BRD9 inhibition for cancer therapy. nih.gov

Research Trajectories of Imidazo[1,5-a]pyrazin-3-ylmethanol and Related Derivatives

While extensive research has been conducted on the broader class of imidazo[1,5-a]pyrazines, public domain literature focusing specifically on this compound is limited. However, its chemical nature and the research trends for related derivatives allow for an informed discussion of its potential synthesis and significance.

The synthesis of this compound can be logically inferred from established chemical transformations. For instance, research has reported the synthesis of imidazo[1,2-a]pyrazine-8-oxo-3-carbaldehydes, which are aldehydes attached to a related scaffold. researchgate.net A standard and high-yielding chemical reaction involves the reduction of such an aldehyde group to a primary alcohol, which would yield the corresponding methanol (B129727) derivative. An analogous procedure, the reduction of a carboxylic acid ester to an alcohol using a reducing agent like lithium aluminum hydride, is a common method for producing similar heterocyclic methanol compounds. chemicalbook.com

The research focus on derivatives of the imidazo[1,5-a]pyrazine core highlights key areas of therapeutic interest. For example, extensive studies have been performed on derivatives functionalized at other positions of the ring system, yielding compounds with significant biological activity.

Interactive Table: Research on Substituted Imidazo[1,5-a]pyrazine Derivatives

Derivative Class Position of Substitution Biological Target/Activity Research Finding
Imidazo[1,5-a]pyrazin-8(7H)-ones C8 BRD9 Bromodomain Identified potent inhibitors with anti-proliferation effects against tumor cells. nih.gov
C-5 substituted imidazo[1,5-a]pyrazines C5 c-Src Kinase Discovered derivatives with significant neuroprotective efficacy, suggesting potential for treating ischemic stroke.

Furthermore, research into the closely related isomeric scaffold, imidazo[1,2-a]pyrazine, has frequently targeted the 3-position for modification. Studies have shown that 3-aryl and 3-alkynyl substituted imidazo[1,2-a]pyrazines are potent inhibitors of various kinases and bacterial enzymes. researchgate.netcumbria.ac.uknih.govnih.govnih.gov This emphasis on the 3-position in a related system suggests that this compound and other 3-substituted derivatives could be valuable compounds for future investigation in drug discovery programs.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7N3O B13110340 Imidazo[1,5-a]pyrazin-3-ylmethanol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H7N3O

Molecular Weight

149.15 g/mol

IUPAC Name

imidazo[1,5-a]pyrazin-3-ylmethanol

InChI

InChI=1S/C7H7N3O/c11-5-7-9-4-6-3-8-1-2-10(6)7/h1-4,11H,5H2

InChI Key

HZSSVQCXMWIBAV-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CN=C2CO)C=N1

Origin of Product

United States

Structure Activity Relationship Sar and Molecular Design Strategies

Principles of Structure-Activity Relationship Elucidation for Imidazo[1,5-a]pyrazine (B1201761) Derivatives

The elucidation of SAR for imidazo[1,5-a]pyrazine derivatives involves systematically modifying the chemical structure and assessing the impact on biological activity. researchgate.netnih.gov This process helps identify key structural features and functional groups that are essential for the desired pharmacological effect. researchgate.net For instance, in the development of Bruton's tyrosine kinase (BTK) inhibitors, a pharmacophore model for imidazo[1,5-a]pyrazine derivatives was generated, highlighting the importance of a hydrogen bond donor, a positive ionic feature, and three aromatic rings for inhibitory activity. benthamdirect.com

Computational methods such as 3D-QSAR (Quantitative Structure-Activity Relationship) are also employed to build models that correlate the three-dimensional properties of molecules with their biological activity. benthamdirect.com These models can predict the activity of new derivatives and guide further synthesis. benthamdirect.com The central imidazo[1,2-a]pyrazine (B1224502) core is often considered essential for the anticancer properties of these compounds. researchgate.net

Positional and Substituent Effects on the Chemical and Biological Reactivity

The position and nature of substituents on the imidazo[1,5-a]pyrazine scaffold have a profound impact on the chemical and biological reactivity of the molecule. The reactivity of the imidazo[1,2-a]pyrazine scaffold can be modulated for regioselective functionalization through the use of organometallic intermediates. novartis.com

In the context of anticancer activity, modifications at the C-2 position of the imidazo[1,2-a]pyrazine core, with either electron-donating or electron-withdrawing groups, significantly influence the resulting biological effect in different cancer cell lines. researchgate.net For example, a study on imidazo[1,2-a]pyrazine derivatives as AMPAR negative modulators showed that a para-fluorophenyl group at the C-2 position retained potency and improved lipophilic ligand efficiency. nih.gov Furthermore, the presence of a hydrogen-bond donor in the para position of an aromatic group at C-3 was found to be crucial for activity. nih.gov

Molecular Scaffolding and Analog Design Approaches for Enhanced Activity

Molecular scaffolding involves the design and synthesis of new core structures to improve the pharmacological properties of a lead compound. researchgate.net For imidazo[1,5-a]pyrazine derivatives, this can involve creating analogs with different substitution patterns or even replacing the core scaffold with a bioisosteric equivalent. nih.govresearchgate.net The goal is to enhance activity, improve selectivity, and optimize pharmacokinetic properties.

For example, in the development of AMPAR negative modulators, the imidazo[1,2-a]pyrazine core was eventually replaced with an isosteric pyrazolo[1,5-c]pyrimidine (B12974108) scaffold to improve microsomal stability and reduce efflux liabilities. nih.gov Similarly, in the pursuit of IKK inhibitors, researchers synthesized compounds based on imidazo[1,2-a]pyrazine, imidazo[1,5-a]quinoxaline (B8520501), and pyrazolo[1,5-a]quinoxaline structures to enhance activity. nih.gov

Lead Optimization Strategies in the Context of Imidazo[1,5-a]pyrazine Research

Lead optimization is a critical phase in drug discovery that aims to refine the properties of a promising lead compound. For imidazo[1,5-a]pyrazine derivatives, this involves various strategies to enhance their therapeutic potential.

Fragment-Based Design Concepts and Applications

Fragment-based drug design (FBDD) is a method where small molecular fragments are identified that bind to a biological target. These fragments are then grown or linked together to create a more potent lead compound. This approach has been applied to the design of inhibitors based on related heterocyclic systems like pyrazolo[1,5-a] nih.govresearchgate.netnih.govtriazines. nih.gov The principles of FBDD can be applied to imidazo[1,5-a]pyrazine research to identify key binding interactions and build novel inhibitors.

Scaffold Hopping and Bioisosteric Replacement Techniques

Scaffold hopping is a computational or experimental strategy used to identify new molecular scaffolds with similar biological activity to a known active compound. researchgate.netnih.gov This technique is valuable for discovering novel chemotypes with improved properties. nih.gov Bioisosteric replacement, a related concept, involves substituting a part of a molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's biological activity or pharmacokinetic profile. nih.govrsc.org

In the context of imidazo[1,5-a]pyrazine research, a bioisosteric approach was used to optimize the 8-position of the imidazo[1,2-a]pyrazine scaffold in the development of Aurora kinase inhibitors, leading to the identification of potent dual inhibitors. nih.gov Similarly, scaffold hopping from an imidazo[1,2-a]pyridine (B132010) framework to other fused bicyclic scaffolds was explored to identify new antitubercular agents. researchgate.net

Conformational Analysis in Structure-Activity Relationship Studies

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. nih.gov The conformation of a molecule can significantly influence its interaction with a biological target. rsc.org For substituted imidazo-[1,2-a]pyrazines, theoretical and experimental techniques have been used to study different rotameric conformations stabilized by hydrogen bonds. nih.govrsc.org Understanding the preferred conformation of imidazo[1,5-a]pyrazine derivatives is crucial for designing molecules that fit optimally into the binding site of their target protein, thereby enhancing their activity. nih.gov

Mechanistic Investigations of Biological Activities in Vitro and in Vivo Non Human Models

Elucidation of Specific Molecular Target Interactions and Underlying Mechanisms

Derivatives of the imidazo[1,5-a]pyrazine (B1201761) core have been extensively investigated as inhibitors of various protein kinases, which are critical regulators of cellular signaling and are often dysregulated in diseases like cancer and inflammatory disorders.

Bromodomain-containing protein 9 (BRD9) Inhibition: BRD9 is a subunit of the human SWI/SNF chromatin remodeling complex, and its mutation is linked to nearly 20% of human cancers. nih.gov Consequently, developing potent and selective BRD9 inhibitors is a key area of research. A series of imidazo[1,5-a]pyrazin-8(7H)-one derivatives have been synthesized and identified as potent BRD9 inhibitors. nih.gov In vitro assays demonstrated that compounds 27 and 29 from this series exhibited strong BRD9 inhibition with IC₅₀ values of 35 nM and 103 nM, respectively. nih.gov Molecular docking studies suggest that these inhibitors bind effectively within the BRD9 bromodomain. nih.gov The most potent of these, compound 27 , was identified as a valuable chemical probe for further exploring BRD9 biology. nih.gov

Activated Cdc42-associated kinase 1 (ACK1) Inhibition: ACK1 is a non-receptor tyrosine kinase implicated in multiple cancers, including prostate, lung, and ovarian cancer, making it an attractive therapeutic target. lookchem.com A medicinal chemistry effort focusing on the imidazo[1,5-a]pyrazine scaffold led to the discovery of potent, selective, and orally bioavailable ACK1 inhibitors. lookchem.com This research began with a virtual screening hit and progressed through systematic optimization of structure-activity relationships to enhance potency and pharmacokinetic properties. lookchem.com

Bruton's Tyrosine Kinase (BTK) Inhibition: BTK, a member of the Tec family of kinases, is essential for B-cell receptor signaling and is a validated target for autoimmune diseases like rheumatoid arthritis. nih.gov A series of 8-amino-imidazo[1,5-a]pyrazines has been reported as potent and reversible BTK inhibitors with excellent kinase selectivity. nih.govosti.gov X-ray crystallography of lead compounds 1 and 3 complexed with the BTK enzyme revealed the basis for this selectivity. nih.gov Key interactions include hydrogen bonds from the 8-amino group and the 7-nitrogen of the imidazo[1,5-a]pyrazine core to the hinge region of the kinase. nih.gov Further hydrophobic interactions, such as a trifluoropyridine moiety extending into a back pocket, contribute to the high affinity and selectivity. nih.gov These compounds proved effective in a rat collagen-induced arthritis model, a preclinical model for rheumatoid arthritis. nih.gov

Table 1: Kinase Inhibition by Imidazo[1,5-a]pyrazine Derivatives

Compound ClassTarget KinaseKey Compound(s)Inhibitory Potency (IC₅₀)Reference
Imidazo[1,5-a]pyrazin-8(7H)-onesBRD9Compound 2735 nM nih.gov
Imidazo[1,5-a]pyrazin-8(7H)-onesBRD9Compound 29103 nM nih.gov
8-Amino-imidazo[1,5-a]pyrazinesBTKLead Compounds 1 & 3Potent, specific values not detailed nih.gov
Imidazo[1,5-a]pyrazinesACK1UndisclosedPotent, specific values not detailed lookchem.com

Phosphodiesterases (PDEs) are enzymes that hydrolyze cyclic nucleotides (cAMP and cGMP), acting as crucial regulators of signal transduction. nih.govmdpi.com Novel imidazo[1,5-a]pyrido[3,2-e]pyrazines have been synthesized and identified as potent and selective inhibitors of phosphodiesterase 10A (PDE10A). nih.gov PDE10A is a key enzyme in the brain, and its inhibition is a promising strategy for treating schizophrenia. nih.gov The inhibitory mechanism was characterized using in vitro assays measuring the inhibition of PDE10A-mediated cAMP hydrolysis. nih.gov The crystal structure of PDE10A in a complex with a lead compound from this series revealed unique interactions within the binding site, distinct from those of previously known inhibitors like papaverine. nih.gov In vivo studies in rats showed that selected compounds could reverse hyperactivity induced by MK-801, supporting the antipsychotic potential of this class of PDE10A inhibitors. nih.gov

Beyond kinases and phosphodiesterases, imidazo-fused pyrazine (B50134) derivatives have been designed to modulate other enzyme systems.

ATPase Inhibition: In an effort to combat the bacterium Helicobacter pylori, which is responsible for gastric ulcers and cancer, researchers have designed bivalent inhibitors targeting the VirB11 ATPase HP0525. nih.gov This was achieved by conjugating an imidazo[1,2-a]pyrazine (B1224502) compound, which targets the ATP binding site of the enzyme, with a rationally designed peptide sequence intended to disrupt the enzyme's hexameric structure. nih.gov Docking studies indicated that the imidazo[1,2-a]pyrazine core occupies the ribose-binding region of the ATP-binding site. nih.gov Subsequent testing of PEGylated versions of the imidazo[1,2-a]pyrazine parent compound showed improved inhibition of HP0525 in an in vitro ATPase colorimetric assay. nih.gov

Selectivity Profiling: During the development of discoidin domain receptor 1 (DDR1) inhibitors based on an imidazo[1,2-a]pyrazine scaffold, selectivity was a key consideration. The lead compound 8v potently inhibited DDR1 (IC₅₀ = 23.8 nM) but showed significantly less activity against the related kinase DDR2 (IC₅₀ = 1740 nM) and negligible inhibition of other kinases like Bcr-Abl and c-Kit (IC₅₀ > 10 µM). nih.gov This high degree of selectivity is crucial for minimizing off-target effects.

Modulation of Cellular Pathways and Functional Responses

Several studies have explored the antioxidant properties of imidazo-fused heterocyclic compounds. The antioxidant activity of novel imidazo[1,2-a]pyridine (B132010) hybrids was evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method. chemmethod.com This assay demonstrated a dose-dependent increase in antioxidant activity among the synthesized hybrids. chemmethod.com Notably, one compound, HB7 , achieved high inhibition values of 79%, 81%, and 83% at concentrations of 25, 50, and 100 µg/mL, respectively. chemmethod.com In another study, new pyrazole (B372694) and oxo-pyrimidine compounds linked to an imidazo[1,2-a]pyridine core were also assessed for their antioxidant potential via the DPPH method, with some compounds showing excellent activity comparable to the standard, ascorbic acid. jmchemsci.com

The structural motif of imidazo-fused pyrazines has been incorporated into compounds designed to combat microbial and fungal pathogens.

A series of imidazo[1,5-a]quinoxaline (B8520501) derivatives featuring a pyridinium (B92312) moiety were synthesized and evaluated for antimicrobial activity. nih.gov It was found that the specific alkyl substituents on the pyridine (B92270) ring and the imidazoquinoxaline system were critical for activity. nih.gov Certain compounds (3d , 3e , 3m , and 3n ) displayed effective bacteriostatic activity, while another compound showed both strong bacteriostatic and fungistatic activities, with minimum inhibitory concentration (MIC) values comparable to reference drugs. nih.gov Generally, the chloride and iodide salt forms of these compounds were more active against bacteria than fungi. nih.gov

In a separate investigation, a range of imidazo, pyrazino, and v-triazoloquinoxalines were synthesized, with several compounds exhibiting moderate to weak antifungal activity against pathogens like Aspergillus flavus, Aspergillus niger, and Candida albicans. nih.gov Furthermore, imidazo[1,5-a]quinoline (B8571028) analogs have been developed and tested for activity against Mycobacterium tuberculosis. rsc.org The introduction of a metal ion, such as zinc (Zn²⁺), into the structure dramatically increased the inhibitory activity against M. tuberculosis by over 12-fold while simultaneously reducing cytotoxicity. rsc.org Two zinc complexes, C1 and C7 , were identified as having the most potent and specific activity against the Mtb H37Rv strain in vitro, with IC₉₀ values of 7.7 and 17.7 µM, respectively. rsc.org

Table 2: Antimicrobial Activity of Imidazo-Fused Derivatives

Compound ClassTarget Organism(s)Key FindingsReference
Imidazo[1,5-a]quinoxaline-pyridinium saltsBacteria and FungiCompounds 3d, 3e, 3m, 3n showed effective bacteriostatic activity. Other compounds showed good fungistatic activity. nih.gov
Imidazo, Pyrazino, and V-TriazoloquinoxalinesFungi (A. flavus, A. niger, C. albicans)Exhibited moderate to weak antifungal activity. nih.gov
Imidazo[1,5-a]quinoline-zinc complexesMycobacterium tuberculosisZinc complexes C1 and C7 showed potent activity with IC₉₀ values of 7.7 µM and 17.7 µM. rsc.org

Research into Angiogenesis Modulation in In Vitro and Animal Models

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and in pathological conditions such as tumor growth and metastasis. The modulation of angiogenesis is, therefore, a key therapeutic strategy. While the broader class of imidazo[1,5-a]pyrazine derivatives has been explored for various biological activities, specific research into the direct effects of Imidazo[1,5-a]pyrazin-3-ylmethanol on angiogenesis is not extensively detailed in the public domain.

However, related structures offer insights into the potential anti-angiogenic activity of this chemical family. For instance, studies on 3-(imidazol-4(5)-ylmethylene)indolin-2-ones, which share an imidazole-like moiety, have demonstrated anti-angiogenic properties in a three-dimensional in vitro rat aortic ring assay. nih.gov In this model, one of the tested compounds reduced angiogenesis to a degree comparable to the known inhibitor SU-5416. nih.gov

Further research is required to specifically elucidate whether this compound itself possesses the ability to modulate angiogenesis, either by inhibiting or promoting the process, and to identify the underlying molecular mechanisms in relevant in vitro and in vivo models.

Pre-clinical Biological Profiling Methodologies and Assay Development

The preclinical biological profiling of a compound is a comprehensive process to determine its pharmacological and biological effects before consideration for clinical trials. This involves a battery of in vitro and in vivo assays to understand its mechanism of action, potency, selectivity, and potential therapeutic applications.

For the imidazo[1,5-a]pyrazine class of compounds, a variety of profiling methodologies have been employed to investigate their biological targets. These include:

Enzymatic Assays: To determine the inhibitory activity against specific enzymes. For example, derivatives of imidazo[1,5-a]pyrazine have been evaluated for their ability to inhibit Bruton's tyrosine kinase (BTK), a key enzyme in B-cell receptor signaling. nih.gov These assays typically measure the phosphorylation of a substrate by the target kinase in the presence of varying concentrations of the inhibitor compound.

Cell-Based Assays: To assess the effect of the compound on cellular functions. For instance, the anti-proliferative effects of imidazo[1,5-a]pyrazin-8(7H)-one derivatives have been tested against tumor cell lines such as A549 and EOL-1. nih.gov Such assays measure cell viability or proliferation over time.

Receptor Binding Assays: To evaluate the affinity of a compound for a specific receptor. Imidazo[1,5-a]pyrazines have been synthesized and evaluated as ligands for the corticotropin-releasing hormone (CRH) receptor. nih.gov These assays often use radiolabeled ligands to determine the binding affinity of the test compound.

In Vivo Models: To study the effects of the compound in a living organism. For example, the efficacy of 8-amino-imidazo[1,5-a]pyrazine-based BTK inhibitors has been assessed in a rat collagen-induced arthritis model, a preclinical model for rheumatoid arthritis. nih.gov

The development of specific assays for this compound would depend on its hypothesized or discovered biological target. Based on the activities of related compounds, initial profiling could involve screening against a panel of kinases, G-protein coupled receptors, or in cancer cell proliferation assays.

Computational and Theoretical Chemistry Studies of Imidazo 1,5 a Pyrazin 3 Ylmethanol and Analogues

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in understanding the intrinsic properties of imidazo[1,5-a]pyrazine (B1201761) systems. These calculations provide a detailed picture of the electron distribution, molecular orbitals, and reactivity descriptors.

For instance, studies on related heterocyclic systems like imidazo[4,5-b]pyridines have demonstrated the power of DFT in correlating a molecule's structural and electronic properties with its experimental behavior, such as corrosion inhibition. najah.edu In this context, theoretical calculations can elucidate the mechanism of interaction between the inhibitor and a metal surface. najah.edu Key parameters derived from DFT, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting the regions of a molecule susceptible to electrophilic and nucleophilic attack. The HOMO-LUMO energy gap is also a vital indicator of a molecule's kinetic stability and reactivity.

In the case of imidazo[1,5-a]pyrazine derivatives, DFT calculations can be employed to predict their reactivity and guide synthetic modifications. For example, by calculating the electrostatic potential map, chemists can visualize the electron-rich and electron-deficient areas of the molecule, thereby predicting sites for chemical reactions. These computational insights are invaluable for designing novel derivatives with enhanced biological activity or improved material properties.

A study on the electrochemical synthesis of CN-substituted imidazo[1,5-a]pyridines utilized computational methods to understand the reaction mechanism, which involves a cascade of oxidation and cyclization steps. rsc.org This highlights the synergy between theoretical predictions and practical organic synthesis.

Table 1: Key Parameters from DFT Calculations and Their Significance

Parameter Significance
HOMO Energy Indicates the ability to donate electrons; higher energy suggests greater reactivity towards electrophiles.
LUMO Energy Indicates the ability to accept electrons; lower energy suggests greater reactivity towards nucleophiles.
HOMO-LUMO Gap Reflects the chemical reactivity and kinetic stability of the molecule. A smaller gap implies higher reactivity.
Electrostatic Potential Maps the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites.
Global Hardness/Softness Describes the resistance to change in electron distribution; related to the HOMO-LUMO gap.

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand how imidazo[1,5-a]pyrazine analogues interact with biological targets.

Several studies have successfully employed molecular docking to elucidate the structure-activity relationships (SAR) of imidazo[1,5-a]pyrazine derivatives as inhibitors of various kinases. For example, docking studies were performed on imidazo[1,5-a]pyrazin-8(7H)-one derivatives to understand their inhibitory activity against BRD9, a subunit of a chromatin remodeling complex implicated in cancer. nih.gov These simulations revealed the key interactions between the inhibitors and the amino acid residues in the active site of the protein. nih.gov

Similarly, virtual screening and subsequent molecular docking led to the discovery of imidazo[1,5-a]pyrazine derivatives as potent inhibitors of Activated Cdc42-associated kinase (ACK1), a potential target for cancer treatment. lookchem.comresearchgate.net The computational models highlighted crucial hydrogen bonding and other interactions between the inhibitor and the ACK1 protein. lookchem.com In another instance, the binding of an imidazo[1,2-a]pyrazine (B1224502) derivative to the influenza virus nucleoprotein was investigated using molecular docking simulations, confirming a direct interaction. nih.gov

Molecular dynamics (MD) simulations provide further insights by simulating the movement of atoms and molecules over time. This allows for the study of the stability of the ligand-protein complex and the conformational changes that may occur upon binding. For imidazo[1,5-a]pyrazine-based inhibitors, MD simulations can validate the docking poses and provide a more dynamic picture of the binding interactions.

Table 2: Examples of Molecular Docking Studies on Imidazo[1,5-a]pyrazine Analogues

Target Protein Therapeutic Area Key Findings from Docking Reference
Bruton's Tyrosine Kinase (BTK)CancerIdentified key pharmacophoric features for potent inhibition. benthamdirect.com
BRD9CancerExplained the structure-activity relationship of potent inhibitors. nih.gov nih.gov
ACK1CancerGuided the optimization of inhibitors with favorable drug-like properties. lookchem.com lookchem.com
Influenza Virus NucleoproteinInfectious DiseaseConfirmed direct binding and identified potential binding site. nih.gov nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Molecular Design

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are invaluable for predicting the activity of newly designed molecules, thereby prioritizing synthetic efforts.

A 3D-QSAR analysis was conducted on a series of 8-amino-imidazo[1,5-a]pyrazine derivatives as Bruton's tyrosine kinase (BTK) inhibitors. japsonline.com This study developed statistically valid models that highlighted the importance of steric and hydrophobic interactions for enhanced biological activity. japsonline.com The contour maps generated from these models provide a visual guide for designing more potent inhibitors. japsonline.com

In another study, a QSAR model was developed to predict the ACK1 inhibitory activities of imidazo[1,5-a]pyrazine derivatives. researchgate.net By dividing the dataset into training and test sets, a robust model was built that could accurately predict the inhibitory potency of new compounds. researchgate.net Such predictive models are crucial for accelerating the drug discovery process.

The development of a QSAR model typically involves the following steps:

Data Set Preparation: A series of compounds with known biological activities is compiled.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound.

Model Building: Statistical methods are used to build a mathematical relationship between the descriptors and the biological activity.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

Prediction and Correlation of Spectroscopic Properties with Electronic Structure

Computational methods can also be used to predict the spectroscopic properties of molecules, such as their NMR, IR, and UV-Vis spectra. These predictions can aid in the structural elucidation of newly synthesized compounds and provide a deeper understanding of their electronic transitions.

The photophysical properties of imidazo[1,5-a]pyridine-based fluorescent probes have been investigated, revealing a correlation between their molecular structure and their emission characteristics. mdpi.com For instance, the introduction of pyridine (B92270) rings into the structure was found to enhance the quantum yield. mdpi.com Such studies demonstrate how computational insights into the electronic structure can explain and predict the optical properties of these heterocyclic systems. mdpi.com The solvatochromic behavior of these probes was also rationalized based on their electronic structure, highlighting their potential as sensors. mdpi.com

Advanced Applications Beyond Biological Systems

Development as N-Heterocyclic Carbene (NHC) Ligands in Transition Metal Catalysis

N-Heterocyclic carbenes (NHCs) are a cornerstone of modern catalysis, prized for their strong σ-donating properties and tunable steric and electronic profiles. The imidazo[1,5-a]pyridine (B1214698) framework has given rise to a successful class of NHC ligands known as ImPy (imidazo[1,5-a]pyridin-3-ylidene), which have been effectively used in various catalytic processes. mdpi.com These ligands are noted for their rigid bicyclic structure, which can be strategically substituted to influence the catalytic pocket of a metal complex. mdpi.comnih.gov

Theoretically, the corresponding imidazo[1,5-a]pyrazin-3-ylidene, derived from the imidazo[1,5-a]pyrazine (B1201761) core, could serve as a novel NHC ligand. The additional nitrogen atom in the pyrazine (B50134) ring is expected to significantly alter the electronic properties of the carbene, potentially enhancing its π-accepting capabilities compared to pyridine-based analogues. This modification could prove beneficial in catalytic cycles where stabilization of electron-rich metal centers is crucial.

Despite this theoretical potential, a review of current scientific literature reveals a significant gap in this area. There are no specific reports on the synthesis or application of imidazo[1,5-a]pyrazin-3-ylidene or its derivatives, such as Imidazo[1,5-a]pyrazin-3-ylmethanol, as NHC ligands in transition metal catalysis. The extensive research on imidazo[1,5-a]pyridine-derived carbenes provides a blueprint for how such pyrazine-based ligands could be designed and synthesized, but experimental validation is currently lacking. mdpi.comresearchgate.netresearchgate.net

Homogeneous gold catalysis has emerged as a powerful tool for intricate organic transformations. The performance of gold catalysts is highly dependent on the electronic nature of the supporting ligands. NHCs are particularly effective ligands for gold, and the development of novel NHCs is a continuing area of interest. For example, imidazo[1,5-a]pyridine-based NHC ligands have been explored in gold catalysis, demonstrating the viability of this type of fused heterocyclic scaffold.

However, there is currently no published research detailing the use of imidazo[1,5-a]pyrazin-3-ylidene ligands in homogeneous gold catalysis. The electron-withdrawing nature of the pyrazine ring could potentially modulate the reactivity of gold complexes in unique ways, but this remains a hypothetical application awaiting investigation.

Luminescent Properties and Optoelectronic Device Applications

The development of novel organic molecules with tailored photophysical properties is crucial for advancing optoelectronic technologies like Organic Light-Emitting Diodes (OLEDs). Fused heterocyclic systems are often excellent candidates for luminescent materials due to their rigid, π-conjugated structures.

Derivatives of the related imidazo[1,2-a]pyrazine (B1224502) and imidazo[1,2-a]pyridine (B132010) scaffolds have been synthesized and shown to be fluorescent. nih.govrsc.org For instance, a study on imidazo[1,2-a]pyrazine derivatives reported their photophysical properties, noting that specific substitutions could lead to emission in the near-infrared region (~850 nm), a desirable characteristic for certain applications. rsc.org Similarly, the imidazo[1,5-a]pyridine framework is a well-established, versatile, and highly luminescent scaffold used in developing materials for optoelectronic devices and fluorescent probes. rsc.orgmdpi.com These compounds often exhibit large Stokes shifts and their emission properties can be tuned through chemical modification. mdpi.com

Despite the promising luminescent behavior of its isomers and analogues, the specific photophysical properties of the imidazo[1,5-a]pyrazine system, including this compound, have not been extensively characterized in the scientific literature. Consequently, their potential for use as emitters in optoelectronic devices remains an open area for research.

Exploration as Sensor Development Platforms based on Imidazo[1,5-a]pyrazine Frameworks

Fluorescent chemosensors are powerful analytical tools that allow for the selective and sensitive detection of ions and molecules. The design of these sensors often relies on a fluorophore unit that experiences a change in its emission upon binding to a specific analyte. The imidazo[1,5-a]pyridine scaffold has proven to be an excellent platform for creating such sensors. nih.govnih.gov By incorporating specific binding sites, researchers have developed imidazo[1,5-a]pyridine-based probes that can selectively detect species like sulfite (B76179) with high sensitivity through mechanisms such as intramolecular charge transfer (ICT). nih.govnih.gov

The imidazo[1,5-a]pyrazine framework, with its distinct electronic nature and multiple nitrogen atoms available for coordination or interaction, represents a promising, yet unexplored, platform for the development of new chemosensors. The introduction of a functional group like the hydroxyl moiety in this compound could serve as a potential binding site for analytes. However, no studies have been published to date that utilize the imidazo[1,5-a]pyrazine core for sensor development.

Future Directions and Emerging Research Opportunities

Innovations in Green Chemistry and Sustainable Synthetic Routes for Imidazo[1,5-a]pyrazines

The principles of green chemistry are increasingly being integrated into pharmaceutical manufacturing to reduce the environmental impact of chemical processes. Future research on the synthesis of imidazo[1,5-a]pyrazines will likely focus on the development of more sustainable and efficient synthetic routes. One promising avenue is the use of iron-catalyzed C-H amination, which allows for the construction of the imidazole-fused ring system in a green solvent like anisole (B1667542), with water as the only byproduct. ontosight.ai This approach offers a more environmentally friendly alternative to traditional methods that may use hazardous reagents and solvents.

Another area of innovation is the application of multicomponent reactions (MCRs) in sustainable solvents. For instance, the Groebke–Blackburn–Bienaymé reaction has been successfully employed for the synthesis of related imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrazines using eucalyptol, a green solvent. ontosight.ai Adopting similar MCR strategies for the synthesis of Imidazo[1,5-a]pyrazin-3-ylmethanol and its derivatives could significantly improve efficiency and reduce waste.

Furthermore, copper(I) catalysis presents an opportunity for the direct transannulation of N-heteroaryl aldehydes or ketones with alkylamines, using oxygen as the sole oxidant. organic-chemistry.org This method provides a rapid and concise way to access multifunctional imidazo[1,5-a]pyridines and could be adapted for the synthesis of the imidazo[1,5-a]pyrazine (B1201761) core. organic-chemistry.org

The table below summarizes some of the innovative and sustainable synthetic strategies that could be applied to the synthesis of imidazo[1,5-a]pyrazine derivatives.

Synthetic StrategyKey FeaturesPotential Advantages
Iron-Catalyzed C-H AminationUtilizes an earth-abundant and non-toxic metal catalyst in a green solvent.Reduced environmental impact, high atom economy, water as the only byproduct. ontosight.ai
Multicomponent Reactions (MCRs)Combines three or more reactants in a single step to form a complex product.Increased efficiency, reduced waste, and operational simplicity. ontosight.ai
Copper(I)-Catalyzed TransannulationEmploys a copper catalyst and oxygen as a green oxidant.Mild reaction conditions and a direct route to the desired scaffold. organic-chemistry.org

Discovery of Novel Biological Modulators via High-Throughput Screening and Artificial Intelligence Approaches

The discovery of novel drug candidates is being revolutionized by high-throughput screening (HTS) and artificial intelligence (AI). HTS allows for the rapid screening of large compound libraries against specific biological targets. For example, HTS was successfully used to identify imidazo[1,2-a]pyrazine (B1224502) derivatives as selective negative modulators of AMPA receptors associated with the TARP γ-8 protein. researchgate.netnih.govacs.org A similar HTS campaign could be designed to screen for modulators of various biological targets using a library of imidazo[1,5-a]pyrazine derivatives, including this compound.

Artificial intelligence and machine learning are also playing an increasingly important role in drug discovery. organic-chemistry.org AI algorithms can analyze vast datasets of chemical structures and biological activities to predict the potential therapeutic uses of new compounds. organic-chemistry.org These computational tools can be used to design novel imidazo[1,5-a]pyrazine derivatives with improved potency, selectivity, and pharmacokinetic properties. Generative AI, for instance, can propose entirely new molecular structures with desired therapeutic profiles, accelerating the identification of promising lead compounds. nih.gov The integration of AI can significantly reduce the time and cost associated with the early stages of drug discovery. organic-chemistry.org

The following table outlines the potential applications of HTS and AI in the discovery of novel imidazo[1,5-a]pyrazine-based biological modulators.

TechnologyApplication in Imidazo[1,5-a]pyrazine ResearchExpected Outcome
High-Throughput Screening (HTS)Screening of a diverse library of imidazo[1,5-a]pyrazine derivatives against a panel of biological targets.Identification of novel "hit" compounds with desired biological activity. researchgate.netnih.gov
Artificial Intelligence (AI)De novo design of novel imidazo[1,5-a]pyrazine structures with optimized properties.Generation of new chemical entities with high potential for therapeutic development. organic-chemistry.orgnih.gov
Machine Learning (ML)Prediction of biological activity and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.Prioritization of candidate compounds for synthesis and further testing. organic-chemistry.org

Integration of Multi-Omics Data in Mechanistic Biological Studies

Understanding the mechanism of action of a drug candidate is crucial for its successful development. The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, provides a powerful approach to elucidate the complex biological pathways affected by a compound. researchgate.net For imidazo[1,5-a]pyrazine derivatives that show promising biological activity, a multi-omics approach could be employed to identify their molecular targets and understand their downstream effects.

By analyzing changes in gene expression, protein levels, and metabolite profiles in cells or tissues treated with an imidazo[1,5-a]pyrazine derivative, researchers can build a comprehensive picture of its biological activity. This information can help to validate the intended target, identify potential off-target effects, and discover novel biomarkers for monitoring drug efficacy. The integration of these large datasets often requires sophisticated bioinformatics tools and network-based analysis to identify meaningful patterns and relationships. nih.gov

The table below illustrates how different omics technologies can be integrated to study the mechanistic biology of imidazo[1,5-a]pyrazine compounds.

Omics TechnologyType of Data GeneratedPotential Insights
GenomicsDNA sequence variations.Identification of genetic factors that may influence drug response.
TranscriptomicsGene expression levels (mRNA).Understanding of how the compound alters gene regulation and cellular pathways.
ProteomicsProtein expression and post-translational modifications.Identification of direct protein targets and downstream signaling cascades.
MetabolomicsLevels of small molecule metabolites.Elucidation of the compound's effects on cellular metabolism.

Development of Advanced Characterization Techniques for Complex Imidazo[1,5-a]pyrazine Architectures

As medicinal chemists design and synthesize increasingly complex imidazo[1,5-a]pyrazine architectures, the need for advanced characterization techniques becomes paramount for unambiguous structural elucidation. While standard techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are fundamental, complex fused heterocyclic systems often require a multi-technique approach for complete characterization.

In addition to standard one- and two-dimensional NMR experiments, more advanced techniques may be necessary to resolve complex spectral overlaps and to determine subtle stereochemical details. The photophysical properties of these compounds, such as fluorescence, also warrant investigation using techniques like UV-Vis and fluorescence spectroscopy, which can provide insights into their electronic structure and potential applications in bioimaging. ontosight.ai

The following table highlights key characterization techniques and their specific applications for complex imidazo[1,5-a]pyrazine derivatives.

Characterization TechniqueInformation ProvidedImportance for Imidazo[1,5-a]pyrazine Architectures
X-ray CrystallographyPrecise 3D molecular structure, including stereochemistry and conformation.Unambiguous determination of the structure of complex, multi-substituted derivatives.
Advanced NMR SpectroscopyDetailed information on connectivity and spatial relationships between atoms.Resolution of complex spectra and elucidation of subtle structural features.
High-Resolution Mass Spectrometry (HRMS)Exact molecular weight and elemental composition.Confirmation of the molecular formula of novel compounds.
UV-Vis and Fluorescence SpectroscopyInformation about the electronic transitions and emissive properties.Characterization of photophysical properties for potential applications in imaging and materials science. ontosight.ai

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.